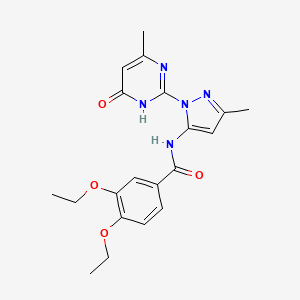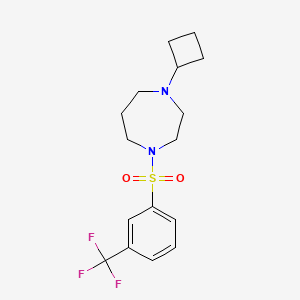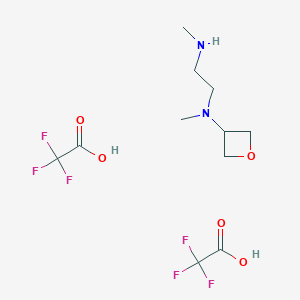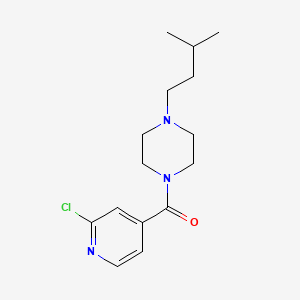
2-(1-bromoethyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-(1-bromoethyl)-4(3H)-quinazolinone, also known as BEQ, is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it an attractive target for research into a variety of topics.
Aplicaciones Científicas De Investigación
Synthesis Methods : 4(3H)-quinazolinones, including its derivatives like 2-(1-bromoethyl)-4(3H)-quinazolinone, have been a focus for developing new synthesis methods. For instance, research has explored various routes and strategies for the synthesis of 4(3H)-quinazolinones, highlighting their broad applications such as antimalarial, antitumor, anticonvulsant, and antimicrobial activities (He, Li, Chen, & Wu, 2014).
Catalysis : Studies have shown that certain catalysts can facilitate the synthesis of 4(3H)-quinazolinone derivatives. One research demonstrated a one-pot, three-component method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones using KAl(SO4)2·12H2O (Alum) under specific conditions (Mohammadi & Hossini, 2011).
Antiviral and Cytotoxic Activity : Some derivatives of 4(3H)-quinazolinone have shown potential in antiviral and cytotoxic activities. Research indicates the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and their evaluation for antiviral activity and cytotoxicity in various cell cultures, suggesting potential applications in antiviral therapies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antioxidant Properties : The antioxidant properties of quinazolinone derivatives, including 2-substituted quinazolin-4(3H)-ones, have been investigated. Research shows that different substituents on the quinazolinone ring can significantly affect their antioxidant activities, which is crucial for their potential therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).
Luminescent Materials and Bioimaging : Quinazolinone derivatives have been found to exhibit good luminescence properties, making them candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their biocompatibility and low toxicity enhance their applicability in these areas (Xing et al., 2021).
Corrosion Inhibition : Novel quinazolinone derivatives have been studied as corrosion inhibitors for mild steel in acidic media. The research includes exploring the efficiency of these compounds as inhibitors and understanding their adsorption behavior on metal surfaces (Errahmany et al., 2020).
Propiedades
IUPAC Name |
2-(1-bromoethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHMSTXWLBOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-bromoethyl)-4(3H)-quinazolinone | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Methylamino)-2-oxoethyl]benzoic acid](/img/structure/B2949272.png)
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)
![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)

![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)


![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)


